The compound can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich, where it is available in high purity (98% or greater) for research and industrial purposes. It is categorized under organic chemicals, specifically as a brominated aromatic alcohol.
The synthesis of (S)-1-(3-Bromophenyl)-1-propanol can be achieved through several methods, with the most common involving the reaction of 3-bromobenzaldehyde with propan-1-ol in the presence of reducing agents like lithium aluminum hydride or sodium borohydride.
Key Steps in Synthesis:
The molecular structure of (S)-1-(3-Bromophenyl)-1-propanol features a brominated phenyl ring attached to a propanol chain.
Structural Characteristics:
(S)-1-(3-Bromophenyl)-1-propanol can participate in various chemical reactions typical for alcohols and brominated compounds:
Common Reactions:
The mechanism of action for (S)-1-(3-Bromophenyl)-1-propanol primarily involves its interaction with biological targets due to its structural features. As an alcohol, it can act as a nucleophile in various biochemical reactions.
Key Mechanistic Insights:
The physical and chemical properties of (S)-1-(3-Bromophenyl)-1-propanol are critical for its application in synthesis and research:
Key Properties:
The compound is classified under hazard categories that indicate potential skin irritation and respiratory issues upon exposure. Proper safety measures should be implemented when handling this substance.
(S)-1-(3-Bromophenyl)-1-propanol has diverse applications in scientific research:
Notable Applications:
The evolution of enantioselective routes to brominated aryl alkanols parallels key developments in asymmetric catalysis. Early industrial routes (1980s–1990s) relied on classical resolution of diastereomeric salts—a low-yielding process with inherent limitations in stereochemical purity. The advent of transition-metal catalysis in the 2000s marked a paradigm shift. Notable milestones include:
Table 1: Historical Methods for Synthesizing (S)-1-(3-Bromophenyl)-1-propanol
Era | Method | Key Catalyst/Reagent | Max Yield | ee (%) | Limitations |
---|---|---|---|---|---|
1980s–1990s | Diastereomeric Salt Resolution | Tartaric Acid Derivatives | 35–40% | 90–95 | Low yield, cumbersome recycling |
2000–2010 | Asymmetric Hydrogenation | BINAP-Ru(II) Complexes | 85% | >95 | High-pressure H2, halogen poisoning |
2010–Present | Ketoreductase Biocatalysis | Recombinant KREDs (e.g., ADH-LB) | 95% | >99 | Co-factor regeneration required |
2015–Present | Lipase-CalB DKR | Novozym-435/Ru Shvo Catalyst | 98% | 99 | Solvent incompatibility |
Despite methodological advances, several unresolved challenges persist in the synthesis of (S)-1-(3-Bromophenyl)-1-propanol:
Chemo-enzymatic conflicts: Metal catalysts (e.g., Ru, V) used in DKR promote undesired dehalogenation or aryl-ring hydrogenation at elevated temperatures (70–90°C) required for efficient racemization. This is particularly problematic with electron-deficient aryl bromides, where competitive C-Br bond cleavage reduces yields by 15–30% [8] [9]. Concurrently, organic solvents essential for lipase activity (e.g., toluene, THF) denature sensitive ketoreductases, narrowing process windows [1].
Substrate scope limitations: Bulky ortho-substituted aryl propanols exhibit poor enantioselectivity (ee <80%) with commercial lipases due to steric mismatches in the enzyme’s active site. The 3-bromophenyl group’s electron-withdrawing nature further diminishes reactivity in hydride transfers, necessitating enzyme engineering for improved activity [2] [4].
Analytical challenges: No robust chiral stationary phases efficiently separate (S)- and (R)-1-(3-bromophenyl)-1-propanol enantiomers by HPLC, complicating reaction monitoring. Current methods rely on derivatization to diastereomeric esters, adding analytical overhead [7].
Table 2: Unresolved Challenges in (S)-1-(3-Bromophenyl)-1-propanol Synthesis
Challenge Category | Specific Issue | Impact on Synthesis |
---|---|---|
Catalyst Incompatibility | Ru-catalyzed dehalogenation | 15–30% yield loss; halogenated byproducts |
Solvent Constraints | THF denaturation of KREDs | Narrowed temperature/pH operating range |
Enzyme Specificity | Low activity toward meta-halogenated substrates | Requires directed evolution for efficiency |
Analytical Limitations | Poor HPLC resolution of enantiomers | Derivatization needed for ee determination |
Scale-up Barriers | Immobilized enzyme cost | 40% of total production cost at >100 kg scale |
To address these gaps, contemporary research prioritizes three interconnected objectives:
DKR system integration: Developing halogen-tolerant racemization catalysts is critical. Iron-based complexes (e.g., cyclopentadienone carbonyls) show promise, operating at 60°C without dehalogenation. When paired with surfactant-stabilized lipases (e.g., LPL-D1), they enable DKR of racemic 1-(3-bromophenyl)-1-propanol with 95% yield and 98% ee in supercritical CO2—a solvent suppressing side reactions while enhancing enzyme stability [8] [9].
Engineered biocatalysts: Directed evolution of ketoreductases aims to enhance activity toward sterically demanding bromoaryl ketones. Semirational mutagenesis (e.g., residue substitutions at positions 145 and 215 of Candida magnoliae ketoreductase) boosted conversion of 3-bromopropiophenone by 20-fold while maintaining >99% ee [1] [4].
Functional derivatization: Leveraging the C-Br bond for stereoretentive cross-coupling expands utility. (S)-1-(3-Bromophenyl)-1-propanol undergoes Pd-catalyzed Suzuki reactions with arylboronic acids, yielding chiral biphenyl derivatives without racemization—key intermediates for nonlinear optical materials and EGFR kinase inhibitors [5] [7].
Table 3: Future Methodological Targets for (S)-1-(3-Bromophenyl)-1-propanol Applications
Objective | Strategy | Target Metrics | Potential Utility |
---|---|---|---|
Halogen-Compatible DKR | Fe/iIDP catalysts + supercritical CO2 | Yield >97%, ee >99%, T ≤70°C | Scalable pharmaceutical intermediates |
Substrate Scope Expansion | KRED engineering via CASTing | Activity >200 U/mg toward bulky ketones | Synthesis of sterically hindered analogs |
Derivatization Platforms | Pd-catalyzed stereoretentive cross-coupling | Conversion >95%, ee retention >99% | Chiral ligands for asymmetric catalysis |
Process Intensification | Enzyme immobilization on magnetic nanoparticles | Recyclability >15 cycles, cost reduction 30% | Continuous flow manufacturing |
Analytical Innovation | Chiral SFC method development | Resolution Rs >2.0 in <10 min | Real-time reaction monitoring |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1